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Cat. No.: B14762663

An In-depth Overview of a Third-Generation EGFR Tyrosine Kinase Inhibitor for Non-Small Cell
Lung Cancer

Introduction

Alflutinib (also known as furmonertinib, AST2818) is a third-generation epidermal growth factor
receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical
efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with
EGFR T790M resistance mutations.[1][2][3] This technical guide provides a comprehensive
overview of alflutinib and its principal active metabolite, AST5902, for researchers, scientists,
and drug development professionals. The document details their mechanism of action,
summarizes key quantitative data, and outlines relevant experimental protocols.

Alflutinib is designed to selectively inhibit both EGFR-sensitizing mutations and the T790M
resistance mutation, which is a common mechanism of acquired resistance to first- and
second-generation EGFR TKIs.[2][4] The drug is metabolized in the liver, primarily by the
cytochrome P450 3A4 (CYP3A4) enzyme, to form its active metabolite AST5902.[5][6] Both
alflutinib and AST5902 contribute to the overall pharmacological activity of the drug.[6][7]

Mechanism of Action

Alflutinib and its active metabolite AST5902 are potent and irreversible inhibitors of EGFR
tyrosine kinase.[8] They selectively target EGFR mutations, including sensitizing mutations
(e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-
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type EGFR.[4][8] This selectivity is crucial for minimizing off-target effects and improving the
therapeutic index.

The binding of alflutinib to the ATP-binding site of the EGFR kinase domain is irreversible,
leading to a sustained inhibition of downstream signaling pathways critical for cancer cell
proliferation and survival, such as the PI3K/AKT and MAPK pathways.[8] By blocking these
pathways, alflutinib and AST5902 induce apoptosis and inhibit tumor growth in EGFR-mutated
NSCLC.[8]

Quantitative Data Summary

The following tables summarize the available quantitative data for alflutinib and AST5902,
encompassing clinical efficacy and pharmacokinetic parameters.

Table 1: Clinical Efficacy of Alflutinib in EGFR T790M-Positive NSCLC
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.. . 95% Confidence .
Clinical Endpoint Result Clinical Study
Interval

Objective Response

Rate (ORR)
Dose-Expansion
76.7% - NCT03127449[1]
Study (40-240 mg)
Phase IlIb Study (80 ALSCO003
73.6% 67.3-79.3%
mg) (NCT03452592)[9]
Phase Il Pivotal Study  74% 68-80% -[3]
Disease Control Rate
(DCR)
ALSCO003
at 6 weeks 87.3% 82.1-91.4%
(NCT03452592)[9]
ALSCO003
at 12 weeks 82.3% 76.6-87.1%
(NCT03452592)[9]
Progression-Free
Survival (PFS)
) ALSCO003
Median PFS 7.6 months 7.0-NA
(NCT03452592)[9]

Phase Il Pivotal
Study[3]

Median PFS 9.6 months 8.2-9.7

Table 2: Pharmacokinetic Interactions of Alflutinib and AST5902

Co-administered o .
Effect on Alflutinib Effect on AST5902 Study Population

Drug
Rifampicin (Strong AUCO-» | 86% Cmax  AUCO-00 | 17% Cmax Healthy Volunteers[6]
CYP3A4 Inducer) 1 60% 1 1.09-fold [10]
Itraconazole (Strong AUCO-w 1 2.22-fold Healthy
o AUCO0-c0 | Cmax |
CYP3A4 Inhibitor) Cmax 1 1.23-fold Volunteers[11]
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AUCO-c0: Area under the plasma concentration-time curve from time zero to infinity; Cmax:
Maximum plasma concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of
alflutinib and AST5902.

EGFR Kinase Inhibition Assay

This assay is crucial for determining the inhibitory potency (e.g., IC50 values) of compounds
against EGFR kinase activity.

Protocol:

e Reagents and Materials:

[¢]

Recombinant human EGFR protein (wild-type and mutant forms).
o ATP.
o Peptide substrate (e.g., Poly (Glu4, Tyrl)).

o Kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnClz, 1 mM DTT, 15 mM
MgClz, 40 pg/mL BSA).[12]

o Alflutinib, AST5902, and control inhibitors.
o Detection reagents (e.g., ADP-Glo™ Kinase Assay Kkit).
o 384-well plates.

e Procedure: a. Prepare serial dilutions of alflutinib, AST5902, and control compounds. b. In a
384-well plate, add the EGFR enzyme to the kinase assay buffer. c. Add the diluted
compounds to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room
temperature.[13] d. Initiate the kinase reaction by adding a mixture of the peptide substrate
and ATP.[13] e. Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes).[14]
[15] f. Stop the reaction and measure the kinase activity using a suitable detection method,
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such as luminescence-based ADP quantification.[15] g. Calculate the percentage of inhibition
for each compound concentration and determine the IC50 values using non-linear regression
analysis.

Cell Proliferation Assay

This assay assesses the effect of alflutinib and AST5902 on the growth of cancer cell lines.
Protocol:

e Reagents and Materials:

o

NSCLC cell lines with relevant EGFR mutations (e.g., A549, NCI-H1975).

[¢]

Cell culture medium and supplements.

[¢]

Alflutinib, AST5902, and vehicle control (e.g., DMSO).

[e]

Cell proliferation detection reagent (e.g., MTT, XTT, or CellTiter-Glo®).

o

96-well plates.

e Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to
adhere overnight. b. Treat the cells with serial dilutions of alflutinib, AST5902, or vehicle
control. c. Incubate the cells for a specified period (e.g., 72 hours).[13] d. Add the cell
proliferation reagent to each well according to the manufacturer's instructions. e. Measure
the signal (absorbance or luminescence) using a plate reader. f. Calculate the percentage of
cell growth inhibition and determine the GI50/IC50 values.

Western Blot Analysis for EGFR Phosphorylation

This technique is used to measure the inhibition of EGFR phosphorylation in cells treated with
alflutinib or AST5902.

Protocol:

e Reagents and Materials:

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.promega.com.cn/-/media/files/resources/protocols/kinase-enzyme-appnotes/egfr-kinase-assay-protocol.pdf?rev=3feed33ea0224c138554fae250a814ee&sc_lang=en
https://www.rsc.org/suppdata/md/c2/c2md20017a/c2md20017a.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14762663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o NSCLC cell lines.

o Alflutinib, AST5902, and vehicle control.

o EGF (Epidermal Growth Factor).

o Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
o Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-f-actin).

o HRP-conjugated secondary antibodies.

o SDS-PAGE gels and transfer membranes (PVDF or nitrocellulose).

o Chemiluminescent substrate.

e Procedure: a. Culture cells to near confluence and serum-starve them overnight. b. Treat the
cells with various concentrations of alflutinib, AST5902, or vehicle for a specified duration
(e.g., 1 hour).[16] c. Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15
minutes) to induce EGFR phosphorylation.[16] d. Wash the cells with ice-cold PBS and lyse
them on ice. e. Determine the protein concentration of the lysates. f. Separate the proteins
by SDS-PAGE and transfer them to a membrane.[17] g. Block the membrane and incubate
with the primary antibody overnight at 4°C.[17] h. Wash the membrane and incubate with the
HRP-conjugated secondary antibody. i. Detect the protein bands using a chemiluminescent
substrate and an imaging system.[17]

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of alflutinib in a living organism.
Protocol:
e Reagents and Materials:

o Immunodeficient mice (e.g., NOD/SCID).

o NSCLC cells (e.g., A549) or patient-derived tumor fragments.[18][19]
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o Alflutinib, AST5902, and vehicle control for oral administration.

o Calipers for tumor measurement.

e Procedure: a. Subcutaneously implant NSCLC cells or tumor fragments into the flank of the
mice.[18] b. Monitor tumor growth until they reach a palpable size. c. Randomize the mice
into treatment and control groups. d. Administer alflutinib, AST5902, or vehicle orally once
daily.[9] e. Measure tumor volume and body weight regularly. f. At the end of the study,
euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker
analysis).

Visualizations
Signaling Pathway Diagram
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Caption: EGFR signaling pathway and the point of inhibition by Alflutinib/AST5902.
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Experimental Workflow Diagram: Western Blot for p-
EGFR
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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